2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide
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Overview
Description
2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide, also known as clofencet, is a synthetic compound that belongs to the family of acetamides. It is commonly used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Clofencet acts by binding to the GABA-A receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into the cell. This results in hyperpolarization of the cell membrane, leading to inhibition of neuronal activity. Clofencet also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in the body.
Biochemical and Physiological Effects:
Clofencet has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anticonvulsant properties by reducing the excitability of neurons in the brain. Clofencet also exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune system by enhancing the activity of T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
Clofencet has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying GABA-A receptors and carbonic anhydrase. Additionally, it has low toxicity and is relatively stable, making it a safe and reliable compound for use in experiments. However, 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has a short half-life in the body, which can limit its effectiveness in certain therapeutic applications.
Future Directions
There are several future directions for research involving 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide. Additionally, there is ongoing research into the potential therapeutic applications of 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, there is interest in exploring the immunomodulatory properties of 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide and its potential use in the treatment of cancer and autoimmune disorders.
Conclusion:
In conclusion, 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide is a synthetic compound with unique chemical properties and potential therapeutic applications. It has been extensively studied for its anticonvulsant, antitumor, and immunomodulatory properties, and has been used in the development of novel drug delivery systems. While 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide has several advantages for use in lab experiments, it also has some limitations. Future research will continue to explore the potential applications of 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide in various fields and develop new strategies for its use in therapeutic applications.
Synthesis Methods
Clofencet can be synthesized using a simple reaction between 2-chloro-N-methylacetamide and 3-methylphenoxyethyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide as a white crystalline solid with a melting point of 96-98°C.
Scientific Research Applications
Clofencet has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been shown to possess anticonvulsant, antitumor, and immunomodulatory properties. Clofencet has also been used in the development of novel drug delivery systems due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-10-4-3-5-11(8-10)16-7-6-14(2)12(15)9-13/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAGLJHKTNOVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide |
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